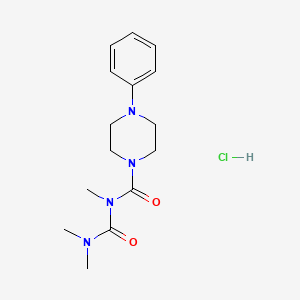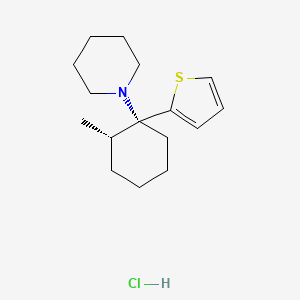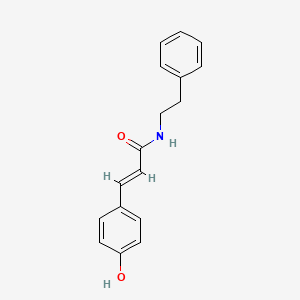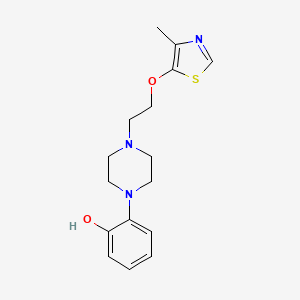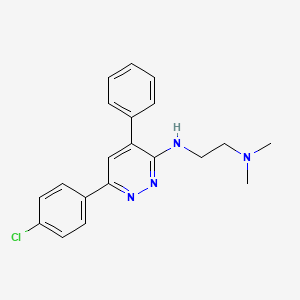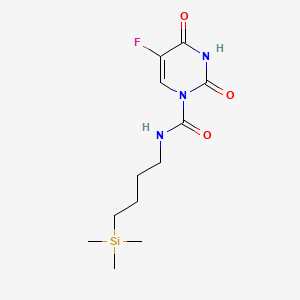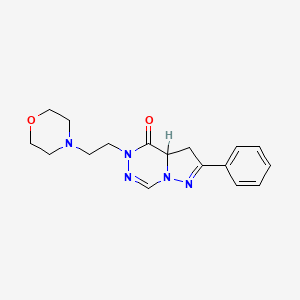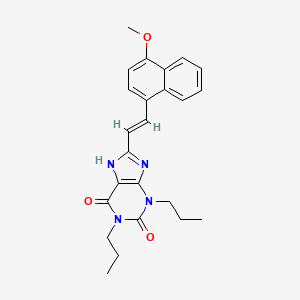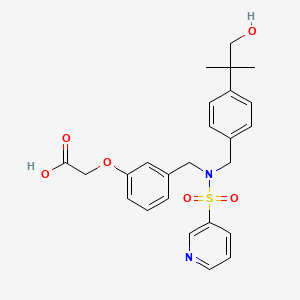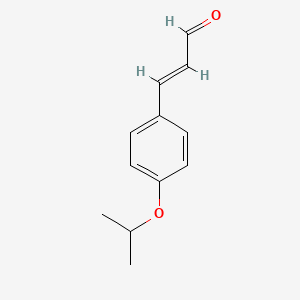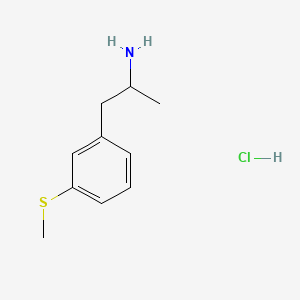
3-Mta hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mta hydrochloride typically involves the methylation of thioamphetamine. The process begins with the precursor compound, thioamphetamine, which undergoes a methylation reaction using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale methylation reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: 3-Mta hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thioamphetamine precursor.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioamphetamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Mta hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of substituted amphetamines.
Biology: Research on its effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Potential therapeutic applications are being explored, particularly in the treatment of certain neurological disorders.
Industry: Used in the synthesis of other chemical compounds and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Mta hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and increased neuronal activity. The compound’s effects are mediated through its binding to and activation of specific receptors and transporters in the brain.
相似化合物的比较
- 3,4-Methylenedioxyamphetamine (MDA)
- Methamphetamine
- Amphetamine
Comparison: 3-Mta hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical and pharmacological properties. Compared to methamphetamine and amphetamine, this compound has different metabolic pathways and a unique profile of effects on neurotransmitter systems. Its structural similarity to MDA suggests potential similarities in its psychoactive effects, but the presence of the methylthio group differentiates its overall pharmacological profile.
属性
CAS 编号 |
91330-07-3 |
|---|---|
分子式 |
C10H16ClNS |
分子量 |
217.76 g/mol |
IUPAC 名称 |
1-(3-methylsulfanylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H |
InChI 键 |
IESOJHIQYGSQCA-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC(=CC=C1)SC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


